2-ethyl-5-iodo-1,3-dimethylbenzene
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Overview
Description
2-Ethyl-5-iodo-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where the benzene ring is substituted with ethyl, iodine, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-5-iodo-1,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-ethyl-1,3-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-iodo-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzene derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is the hydrogenated benzene derivative.
Scientific Research Applications
2-Ethyl-5-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-ethyl-5-iodo-1,3-dimethylbenzene in various reactions involves electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of a benzenonium intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodo-1,3-dimethylbenzene: Similar in structure but with a bromine atom instead of an ethyl group.
1-Iodo-3,5-dimethylbenzene: Lacks the ethyl group, making it less sterically hindered.
2-Ethyl-1,3-dimethylbenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
Uniqueness
2-Ethyl-5-iodo-1,3-dimethylbenzene is unique due to the presence of both an ethyl group and an iodine atom on the benzene ring. This combination of substituents provides a balance of steric and electronic effects, making the compound highly versatile in various chemical reactions and applications .
Properties
CAS No. |
2384437-87-8 |
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Molecular Formula |
C10H13I |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
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